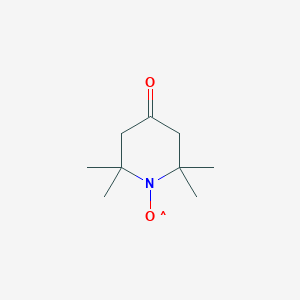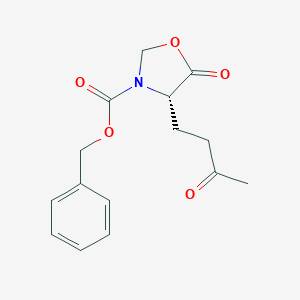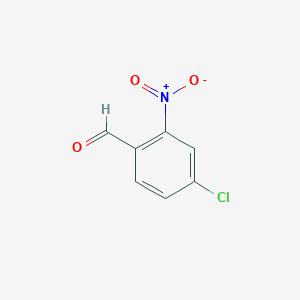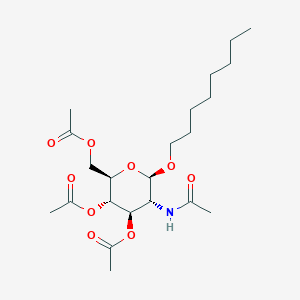
2,3,4,6-Tetra-O-acetil-β-D-tioglucopiranósido de octilo
Descripción general
Descripción
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, commonly known as OTG, is a non-ionic detergent that is widely used in various scientific research applications. It is a synthetic compound that is derived from glucose and is used to solubilize membrane proteins for structural and functional studies. OTG is a versatile detergent that is known for its mildness and ability to preserve the native structure of proteins.
Aplicaciones Científicas De Investigación
Solubilización y Cristalización de Proteínas
El 2,3,4,6-Tetra-O-acetil-β-D-tioglucopiranósido de octilo (denominado "Octyl TTA" para abreviar) se utiliza principalmente en laboratorios de investigación para el aislamiento y la purificación de proteínas y enzimas específicas. Su naturaleza anfipática le permite solubilizar proteínas de membrana, facilitando su estudio y análisis estructural. Además, Octyl TTA mejora la cristalización de proteínas, ayudando a determinar las estructuras de las proteínas mediante cristalografía de rayos X .
Administración y Formulación de Fármacos
Octyl TTA actúa como un agente solubilizante para fármacos que se dirigen a diversas enfermedades, entre ellas el cáncer y las enfermedades infecciosas. Al mejorar la solubilidad de los fármacos, aumenta la biodisponibilidad y garantiza una entrega efectiva a los tejidos diana. Los investigadores exploran su potencial en la formulación de portadores de fármacos liposómicos y sistemas micelares para la liberación controlada .
Investigación de Proteínas de Membrana
Las proteínas de membrana desempeñan funciones esenciales en los procesos celulares, pero su estudio es desafiante debido a su naturaleza hidrofóbica. Octyl TTA ayuda a extraer y estabilizar las proteínas de membrana, lo que permite a los investigadores investigar sus funciones, interacciones y estructuras. Es especialmente valioso en estudios relacionados con los receptores acoplados a proteínas G (GPCR) y los canales iónicos .
Estudios de Cinética Enzimática e Inhibición
Octyl TTA encuentra aplicación en la enzimología. Los investigadores lo utilizan para estudiar la cinética enzimática, la especificidad del sustrato y la inhibición. Su capacidad para solubilizar enzimas sin desnaturalización permite una caracterización precisa de las reacciones enzimáticas. Además, ayuda en la selección de posibles inhibidores enzimáticos para el desarrollo de fármacos .
Estudios de Señalización Celular y Glucosilación
La glucosilación, la unión de moléculas de azúcar a proteínas, influye en los procesos celulares. Octyl TTA ayuda a estudiar las glucoproteínas y sus funciones en la señalización celular, las respuestas inmunitarias y las vías de la enfermedad. Los investigadores lo utilizan para investigar los patrones de glucosilación y su impacto en la función de las proteínas .
Estudios Biofísicos y Biología Estructural
Octyl TTA contribuye a los estudios biofísicos al mejorar la estabilidad de las proteínas durante las técnicas de caracterización biofísica, como la espectroscopia de dicroísmo circular (CD), la resonancia magnética nuclear (NMR) y la espectroscopia de fluorescencia. Su uso se extiende a la biología estructural, donde ayuda a obtener cristales de proteínas de alta calidad para el análisis de difracción de rayos X .
Mecanismo De Acción
Target of Action
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, also known as [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate, primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
This compound acts as a mild nonionic detergent . It is used for cell lysis or to solubilise membrane proteins without denaturing them . This is particularly useful in order to crystallise them or to reconstitute them into lipid bilayers .
Biochemical Pathways
The compound affects the biochemical pathways related to protein solubilisation and crystallisation . By solubilising membrane proteins, it aids in the study of their structure and function, which can lead to significant downstream effects in understanding cellular processes and developing therapeutic interventions .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties
Result of Action
The result of the compound’s action at the molecular and cellular level is the solubilisation of membrane proteins without denaturing them . This allows for the study of these proteins in their native state, which can provide valuable insights into their structure and function .
Action Environment
The action of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside can be influenced by environmental factors such as temperature and pH. For instance, its melting point is between 125 to 131 °C , suggesting that it is stable at a wide range of temperatures.
Safety and Hazards
When handling Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside not only serves as a catalyst for drug research targeting afflictions such as diabetes, cardiovascular diseases, and microbial infections, but it also showcases its prowess in enabling groundbreaking discoveries in pharmaceutical development and therapeutic interventions .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROMIKWUKFPAA-BDHVOXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557498 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85618-26-4 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)





![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)